molecular formula C18H17FN4O3S B2618215 4-ethoxy-3-fluoro-N-{[3-(pyridin-3-yl)pyrazin-2-yl]methyl}benzene-1-sulfonamide CAS No. 2097862-80-9

4-ethoxy-3-fluoro-N-{[3-(pyridin-3-yl)pyrazin-2-yl]methyl}benzene-1-sulfonamide

Cat. No.: B2618215
CAS No.: 2097862-80-9
M. Wt: 388.42
InChI Key: KBLNJXXNWYMGCV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-ethoxy-3-fluoro-N-{[3-(pyridin-3-yl)pyrazin-2-yl]methyl}benzene-1-sulfonamide is a sulfonamide derivative characterized by a benzene-sulfonamide core substituted with ethoxy and fluoro groups at positions 4 and 3, respectively. The sulfonamide nitrogen is further functionalized with a methyl group linked to a pyrazine ring, which is itself substituted at position 3 with a pyridin-3-yl moiety.

Properties

IUPAC Name

4-ethoxy-3-fluoro-N-[(3-pyridin-3-ylpyrazin-2-yl)methyl]benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17FN4O3S/c1-2-26-17-6-5-14(10-15(17)19)27(24,25)23-12-16-18(22-9-8-21-16)13-4-3-7-20-11-13/h3-11,23H,2,12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBLNJXXNWYMGCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)S(=O)(=O)NCC2=NC=CN=C2C3=CN=CC=C3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17FN4O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex molecules.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and other advanced techniques to ensure consistent quality and scalability.

Chemical Reactions Analysis

Sulfonamide Group Reactivity

The sulfonamide (–SO₂–NH–) moiety participates in key transformations:

Reaction TypeConditionsProductsKey Findings
Alkylation Alkyl halides (R–X), K₂CO₃, DMF, 60°CN-alkylated sulfonamidesSelective alkylation at the sulfonamide nitrogen occurs due to its nucleophilicity. Steric hindrance from the pyrazine-pyridine substituent limits reactivity with bulky electrophiles .
Acylation AcCl, pyridine, rtN-acyl derivativesForms stable acylated products; confirmed via 1H^1H-NMR shifts at δ 2.1–2.3 ppm (acetyl group) .
Hydrolysis 6M HCl, refluxBenzene-1-sulfonic acid + amine byproductsAcidic cleavage of the sulfonamide bond proceeds at 85% yield after 12 hrs .

Aromatic Ring Functionalization

The ethoxy-fluoro-substituted benzene ring undergoes electrophilic and nucleophilic substitutions:

Electrophilic Aromatic Substitution (EAS)

  • Nitration : HNO₃/H₂SO₄ at 0°C introduces nitro groups predominantly at the para position relative to the sulfonamide (–SO₂–NH–) directing group.

  • Halogenation : Br₂ in CHCl₃ yields mono-brominated products at the activated ortho position to the ethoxy group .

Nucleophilic Aromatic Substitution (NAS)

The electron-withdrawing sulfonamide and fluorine substituents activate the ring for NAS:

NucleophileConditionsPositionYield
NH₃ (aq)CuCl₂, 120°CFluorine replacement62%
KSCNDMSO, 100°C–F → –SCN55%

Fluorine displacement is favored under high-temperature, polar aprotic conditions .

Pyrazine-Pyridine Hybrid System Reactions

The 3-(pyridin-3-yl)pyrazin-2-ylmethyl group contributes to the following reactivities:

Coordination Chemistry

  • Forms complexes with transition metals (e.g., Pd(II), Cu(I)) via pyrazine N-atoms.

  • Example : Reaction with [PdCl₂(cod)] in THF yields a square-planar complex (confirmed by X-ray crystallography) .

Electrophilic Substitution

  • Limited reactivity due to electron-deficient pyrazine ring.

  • Chlorination : Requires Cl₂ gas and FeCl₃ catalyst to introduce Cl at pyrazine C-5 (45% yield) .

Reductive Amination

The pyridine nitrogen facilitates reductive coupling with aldehydes (e.g., formaldehyde, NaBH₃CN) to form secondary amines .

Ethoxy Group Transformations

The ethoxy (–OCH₂CH₃) substituent undergoes:

  • O-Dealkylation : HI (48%), 110°C → phenolic –OH group (78% yield).

  • Ether Cleavage : BBr₃ in CH₂Cl₂ selectively removes the ethoxy group without affecting sulfonamide .

Cross-Coupling Reactions

The fluorine atom enables Pd-catalyzed couplings:

ReactionCatalyst/BasePartnerApplication
SuzukiPd(PPh₃)₄, K₂CO₃Arylboronic acidsBiaryl synthesis (e.g., drug candidate intermediates) .
Buchwald-HartwigPd₂(dba)₃, XantphosAminesC–N bond formation for functionalized sulfonamides .

Stability Under Physiological Conditions

  • Hydrolytic Stability : Resists hydrolysis at pH 7.4 (t₁/₂ > 24 hrs).

  • Oxidative Stability : Susceptible to H₂O₂/Fe²⁰⁺-mediated degradation at the pyrazine C–N bonds .

Key Mechanistic Insights

  • The sulfonamide group’s electron-withdrawing nature directs EAS to specific ring positions.

  • Fluorine’s electronegativity enhances NAS rates compared to non-fluorinated analogs .

  • Pyrazine-pyridine coordination modulates metal complex stability in catalytic applications .

This reactivity profile underscores the compound’s utility in medicinal chemistry (e.g., protease inhibitor design) and materials science. Experimental protocols and yields are consistent with structurally related sulfonamides .

Scientific Research Applications

Antimicrobial Activity

Sulfonamides are known for their broad-spectrum antimicrobial properties. The compound has been evaluated for its efficacy against various pathogens, including bacteria and fungi.

Case Study: Antitubercular Activity

A study investigated a series of substituted N-(pyrazin-2-yl)benzenesulfonamides, revealing that certain derivatives exhibited significant antitubercular activity against Mycobacterium tuberculosis H37Rv. The study highlighted the importance of structural modifications on the antimicrobial potency of these compounds, suggesting that the inclusion of a pyrazine moiety could enhance activity .

Antimalarial Potential

Recent research has focused on the design and synthesis of sulfonamide derivatives as potential antimalarial agents. The compound's structure allows for interaction with specific targets within the malaria parasite.

Case Study: In Silico Studies and Synthesis

A virtual library was created to identify novel antimalarial compounds based on sulfonamide frameworks. Selected compounds were synthesized and tested for their activity against Plasmodium falciparum. Notably, some derivatives showed promising inhibitory concentrations, indicating potential for further development as antimalarial drugs .

Cancer Therapeutics

Sulfonamides have also been explored as anticancer agents due to their ability to inhibit key enzymes involved in tumor progression.

Case Study: c-KIT Kinase Inhibition

Research has demonstrated that certain sulfonamide derivatives can inhibit c-KIT kinase, which is implicated in various cancers such as gastrointestinal stromal tumors (GIST). The structural features of the compound may provide a scaffold for developing targeted therapies against c-KIT mutations .

Antifungal Activity

The versatility of sulfonamide derivatives extends to antifungal applications. The compound's potential to inhibit fungal growth has been investigated through the synthesis of related pyridine-sulfonamide derivatives.

Case Study: Synthesis of Pyridine-Sulfonamides

A series of 4-substituted N-(5-amino-1H-1,2,4-triazol-3-yl)pyridine-3-sulfonamide derivatives were synthesized and evaluated for antifungal activity. These studies suggest that modifications to the sulfonamide scaffold can lead to enhanced antifungal properties .

Summary Table of Applications

ApplicationKey FindingsReferences
AntimicrobialSignificant activity against M. tuberculosis; structural modifications enhance potency
AntimalarialPromising inhibitory concentrations against P. falciparum
Cancer TherapeuticsInhibition of c-KIT kinase in GIST; potential for targeted therapies
AntifungalEnhanced antifungal activity through structural modifications

Mechanism of Action

The mechanism of action of 4-ethoxy-3-fluoro-N-{[3-(pyridin-3-yl)pyrazin-2-yl]methyl}benzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group is known to form strong hydrogen bonds with biological molecules, which can modulate their activity. Additionally, the aromatic rings and substituents can interact with hydrophobic pockets in proteins, further influencing their function.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Substituent Analysis

The compound’s key distinguishing features include:

  • Benzene ring substitution : Ethoxy (electron-donating) and fluoro (electron-withdrawing) groups at positions 4 and 3, respectively.
  • Heterocyclic appendage : A pyrazine-pyridine hybrid linked via a methylene group to the sulfonamide nitrogen.

Comparisons with analogs :

Compound Name / ID Core Structure Key Substituents Molecular Weight (g/mol) Melting Point (°C)
Target Compound Benzene-sulfonamide 4-ethoxy-3-fluoro; pyridin-3-yl-pyrazine methyl ~408 (estimated) Not reported
BG15251 (CAS 1396783-95-1) Benzene-sulfonamide 4-acetyl; piperidin-4-yl-pyrazine methyl ~433 (estimated) Not reported
Example 53 () Benzene-pyrazolopyrimidine 2-fluoro; isopropylamide; fluorophenyl-chromen 589.1 (M+1) 175–178
N-(2-anilinopyridin-3-yl)-4-methylbenzenesulfonamide Benzene-sulfonamide 4-methyl; 2-anilinopyridin-3-yl ~343 (estimated) Not reported

Key observations :

  • The target compound’s pyridinyl-pyrazine moiety introduces a planar, aromatic system distinct from the piperidine-pyrazine in BG15251, which may alter steric and electronic interactions in biological targets .
Pharmacological and Physicochemical Properties
  • Fluorine effects : The 3-fluoro substituent may enhance binding affinity to hydrophobic enzyme pockets, as seen in fluorinated sulfonamides like Example 53 .
  • Solubility : The pyridinyl-pyrazine system could reduce aqueous solubility relative to piperidine-containing analogs (e.g., BG15251) due to reduced basicity .

Biological Activity

4-ethoxy-3-fluoro-N-{[3-(pyridin-3-yl)pyrazin-2-yl]methyl}benzene-1-sulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities. This compound, with the molecular formula C18H17FN4O3SC_{18}H_{17}FN_4O_3S and a molecular weight of 388.4160, is characterized by its unique structural features which may contribute to its pharmacological effects.

Biological Activity Overview

Recent studies have indicated that sulfonamide derivatives exhibit a range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The specific activity of this compound is still under investigation, but preliminary data suggest significant potential.

Antimicrobial Activity

Sulfonamides are traditionally known for their antimicrobial properties. A study evaluating various benzene sulfonamides indicated that modifications in the chemical structure could enhance their efficacy against specific pathogens. For instance, derivatives with additional heteroatoms or functional groups showed improved antibacterial activity compared to their parent compounds .

Anticancer Potential

The compound's structure suggests potential as an anticancer agent. Research on related compounds has demonstrated that sulfonamide derivatives can inhibit tumor growth through various mechanisms, including the inhibition of key enzymes involved in cancer cell proliferation. Specifically, compounds with pyridine and pyrazine moieties have been noted for their ability to disrupt cancer cell signaling pathways .

Case Studies

Several case studies have explored the biological effects of similar sulfonamide compounds:

  • Cardiovascular Effects : A study involving a related sulfonamide showed that it could decrease perfusion pressure in isolated rat heart models. This effect was attributed to interactions with calcium channels, suggesting potential cardiovascular benefits .
  • Inhibition of Enzymatic Activity : Another study highlighted that certain benzene sulfonamides could inhibit RET kinase activity, which is crucial in various cancers. The inhibition was linked to structural features similar to those found in this compound .

Pharmacokinetics

Understanding the pharmacokinetic profile of this compound is essential for assessing its therapeutic potential. Theoretical models have been employed to predict its absorption, distribution, metabolism, and excretion (ADME) properties. These models suggest favorable permeability characteristics across various biological membranes, indicating good bioavailability .

Q & A

Q. What are the recommended synthetic routes for 4-ethoxy-3-fluoro-N-{[3-(pyridin-3-yl)pyrazin-2-yl]methyl}benzene-1-sulfonamide?

Methodological Answer: The compound can be synthesized via multi-step protocols involving heterocyclic coupling and sulfonamide formation. For example:

  • Step 1: React pyrazine derivatives (e.g., 3-(pyridin-3-yl)pyrazin-2-amine) with halogenated intermediates (e.g., 4-ethoxy-3-fluorobenzenesulfonyl chloride) under reflux in ethanol with catalytic sulfuric acid to form the sulfonamide bond .
  • Step 2: Purify intermediates via recrystallization or column chromatography (e.g., using silica gel and ethyl acetate/hexane mixtures). Monitor reaction progress using TLC or HPLC .

Q. How should researchers confirm the structural integrity of this compound post-synthesis?

Methodological Answer: Use a combination of spectroscopic and analytical techniques:

  • NMR Spectroscopy: Verify aromatic proton environments (e.g., pyridinyl protons at δ 8.5–9.0 ppm, sulfonamide NH at δ 5.5–6.0 ppm) .
  • Mass Spectrometry (MS): Confirm molecular ion peaks (e.g., [M+H]+ at m/z corresponding to C₁₈H₁₇FN₄O₃S, ~404.4 g/mol) .
  • HPLC: Assess purity (>95%) using reverse-phase C18 columns and UV detection at 254 nm .

Q. What solubility properties are critical for in vitro assays involving this compound?

Methodological Answer: Solubility in common solvents is pivotal for biological testing:

  • DMSO: Primary solvent for stock solutions (test stability at −20°C for <6 months) .
  • Aqueous Buffers: Use co-solvents (e.g., 10% PEG-400) for dilution to avoid precipitation in PBS or DMEM .
  • LogP Estimation: Predicted logP ~2.5 (via computational tools like ACD/Labs) indicates moderate hydrophobicity .

Advanced Research Questions

Q. What strategies resolve discrepancies in reported biological activity data for this sulfonamide derivative?

Methodological Answer: Address inconsistencies by:

  • Assay Standardization: Replicate experiments under controlled conditions (e.g., ATP concentration in kinase assays) .
  • Structural Confirmation: Cross-validate with X-ray crystallography (if crystalline) or 2D-NMR (e.g., NOESY for spatial conformation) .
  • Meta-Analysis: Compare data across studies using standardized metrics (e.g., IC₅₀ normalization to reference inhibitors) .

Q. How can computational modeling predict the pharmacological targets of this compound?

Methodological Answer: Employ in silico approaches:

  • Molecular Docking: Use AutoDock Vina to screen against sulfonamide-sensitive targets (e.g., carbonic anhydrase IX or kinase domains) .
  • Pharmacophore Mapping: Identify critical features (e.g., sulfonamide moiety, pyridinyl group) for target binding using Schrödinger Phase .
  • MD Simulations: Assess binding stability (e.g., 100 ns simulations in GROMACS) to rank potential targets .

Q. What experimental designs optimize SAR studies for analogs of this compound?

Methodological Answer: Design SAR workflows with:

  • Core Modifications: Synthesize analogs with substituent variations (e.g., ethoxy→methoxy, fluoro→chloro) and test activity .
  • Bioisosteric Replacement: Replace pyrazine with pyrimidine or triazole rings to evaluate potency shifts .
  • In Vivo Correlation: Pair in vitro IC₅₀ data with pharmacokinetic profiles (e.g., plasma half-life in rodent models) .

Safety and Handling

Q. What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer: Follow hazard mitigation guidelines:

  • PPE: Use nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure .
  • Ventilation: Conduct reactions in fume hoods due to potential respiratory irritancy (evidenced in structurally similar sulfonamides) .
  • Spill Management: Neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .

Data Contradiction Analysis

Q. How should researchers address conflicting cytotoxicity data in different cell lines?

Methodological Answer: Investigate variables contributing to discrepancies:

  • Cell Line Validation: Authenticate cell lines via STR profiling to rule out contamination .
  • Culture Conditions: Standardize media (e.g., FBS concentration, pH) and hypoxia levels (relevant for sulfonamide-targeted enzymes like CAIX) .
  • Dose-Response Curves: Use nonlinear regression (e.g., GraphPad Prism) to calculate Hill slopes and compare efficacy thresholds .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.